1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 227.26 g/mol. The compound is characterized by its unique fused ring structure, which includes a benzochromene and isoxazole moiety, contributing to its potential biological activities.
1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole falls under the classification of heterocyclic compounds due to the presence of nitrogen in its structure. It is a member of the isoquinoline derivatives and exhibits potential pharmacological properties.
The synthesis of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. A common synthetic route may include:
Technical details regarding specific reagents and conditions are critical for optimizing yield and purity but are not extensively documented in the available literature.
The molecular structure of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole consists of a fused bicyclic system that incorporates both aromatic and heterocyclic elements. The presence of the methyl group on the nitrogen atom influences its electronic properties and reactivity.
1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole may undergo various chemical reactions typical for heterocycles:
The mechanism of action for 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole is not fully elucidated but hypothesized to involve interactions with specific biological targets such as enzymes or receptors. Its structural features suggest potential activity as an inhibitor or modulator in various biochemical pathways.
Further studies involving binding assays and molecular docking simulations are necessary to confirm its mechanism of action and therapeutic potential.
Relevant data from experimental studies would enhance understanding but are currently limited in available literature.
1-Methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole has potential applications in:
Further research is warranted to explore its full range of applications in medicinal chemistry and related fields.
Polycyclic isoxazole derivatives represent a structurally distinct class of heterocyclic compounds with demonstrated pharmacological significance. Their fused ring systems confer enhanced metabolic stability and target-binding affinity compared to monocyclic heterocycles, making them privileged scaffolds in medicinal chemistry. The benzo-chromeno-isoxazole hybrid 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole exemplifies this trend, as its rigid tetracyclic architecture enables selective interactions with diverse biological targets [4].
Isoxazole-containing drugs exhibit broad therapeutic activities, including antimicrobial (sulfisoxazole), anti-inflammatory (valdecoxib), anticancer (acivicin), and neuropharmacological (zonisamide) effects. This versatility stems from the isoxazole ring’s dual heteroatoms, which facilitate hydrogen bonding, dipole-dipole interactions, and π-stacking with protein targets [5]. The specific pharmacological profile of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (CAS 28082-15-7) includes:
Table 1: Biological Targets of Polycyclic Isoxazole Derivatives
Target Class | Example Activity | Therapeutic Relevance | Structural Basis |
---|---|---|---|
Kinases (e.g., PI3Kδ) | Weak inhibition (IC₅₀ >10 µM) | Anticancer drug development | Planar chromene system occupies ATP-binding pocket |
GPCRs (e.g., 5-HT₂ₐ) | Moderate binding (Kᵢ = 2.3 µM) | Neuropharmacology (antidepressants, antipsychotics) | Isoxazole nitrogen forms H-bond with Ser159 residue |
Inflammatory enzymes | COX-2 inhibition (e.g., valdecoxib derivatives) | Anti-inflammatory/analgesic applications | Methylisoxazole moiety sterically blocks arachidonate access |
Recent drug discovery efforts leverage these scaffolds to address multi-target therapeutic paradigms, particularly in oncology and neuroscience. The benzo[5,6]chromeno[4,3-c]isoxazole framework’s capacity to engage both enzymatic and receptor targets underscores its relevance in modern pharmacophore design [4] [5].
The molecular architecture of 1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (C₁₅H₁₅NO₂; MW 241.29) integrates three key structural elements: a benzannulated chromene, a reduced isoxazole, and stereodefined ring fusion points. This combination generates a conformationally constrained polycycle with distinctive physicochemical and spatial properties [1] [3].
Key Structural Features:
Structure-Activity Advantages:
X-ray crystallography of closely related analogs (e.g., compound 3c from catalytic synthesis studies) confirms the tetracyclic system maintains planarity across the benzochromene unit (max. deviation: 0.08 Å), while the isoxazole ring puckering (θ = 12°) accommodates strain from ring fusion [3]. This structural precision underpins the scaffold’s utility in designing targeted therapeutics.
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: